molecular formula C18H17N3O3 B2944401 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 290835-24-4

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No. B2944401
CAS RN: 290835-24-4
M. Wt: 323.352
InChI Key: IROTVOXDKXSGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline: is a compound that can be pivotal in the field of medicinal chemistry. It serves as a building block in the synthesis of pharmaceuticals, where its indoline core can be modified to produce drugs with potential therapeutic applications. The compound’s structure allows for the attachment of various functional groups, which can lead to the development of new drugs with enhanced safety and efficacy .

Biological Activity: Antioxidant Properties

The phenoxy and indoline moieties of the compound suggest that it may exhibit significant antioxidant properties. This can be particularly useful in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders and cancer. Research into similar structures has shown great activity in antioxidant screening .

Computational Chemistry: Molecular Interaction Studies

In computational chemistry, 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline can be used to study drug-receptor interactions. Its molecular framework allows for computational models to predict how the compound interacts with various biological targets, which is crucial for understanding its pharmacological potential .

Chemical Synthesis: Catalyst Design

The compound’s structure, with its reactive sites, makes it a candidate for use in catalyst design. It could be involved in facilitating reactions in synthetic chemistry, particularly in the formation of complex organic molecules. This application is essential for producing high-purity compounds for research and industrial use .

Material Science: Conductive Polymer Development

While not directly related to the compound , its structural relatives in the phenoxy family have been used in the development of conductive polymers. These materials have applications in electronics, energy storage, and biomedical devices. The compound could potentially be modified to contribute to this field .

Organic Chemistry: Synthesis of Aryloxy Phenols

The compound’s phenoxy group is relevant in the synthesis of aryloxy phenols, which are valuable in various chemical industries. These phenols have applications ranging from pharmaceuticals to agrochemicals. The compound could be used as a precursor or intermediate in these syntheses .

properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNXELDFUXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

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